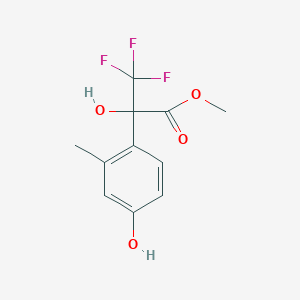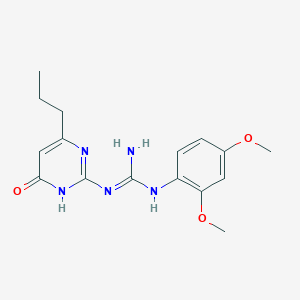![molecular formula C15H15BrN2O3 B6037721 5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide](/img/structure/B6037721.png)
5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPPF and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism of Action
The mechanism of action of BPPF involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
BPPF has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties and has been shown to reduce inflammation in various tissues and organs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BPPF is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a potential candidate for cancer treatment with minimal side effects. However, there are also limitations to its use in lab experiments, such as the need for further research to determine its efficacy and safety in humans.
Future Directions
There are several potential future directions for research on BPPF. One area of research is the development of BPPF-based drugs for the treatment of cancer and neurodegenerative disorders. Another potential direction is the study of BPPF's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Further research is also needed to determine the safety and efficacy of BPPF in humans.
Conclusion:
In conclusion, 5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide is a chemical compound that has significant potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for the development of new drugs for cancer and neurodegenerative disorders. However, further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with butyryl chloride in the presence of triethylamine. The resulting product is then reacted with 4-aminobenzoyl chloride to obtain the final product, BPPF.
Scientific Research Applications
BPPF has been widely researched for its potential applications in various fields of science. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that BPPF has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
5-bromo-N-[4-(butanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-2-3-14(19)17-10-4-6-11(7-5-10)18-15(20)12-8-9-13(16)21-12/h4-9H,2-3H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXHEUPEUHTPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6037643.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B6037647.png)
![5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6037653.png)
![N-({1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6037660.png)

![8-chloro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B6037666.png)
![4-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B6037674.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
![N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)

![1-[2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6037713.png)

![ethyl 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6037741.png)